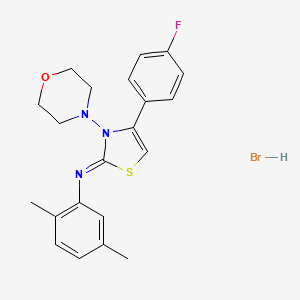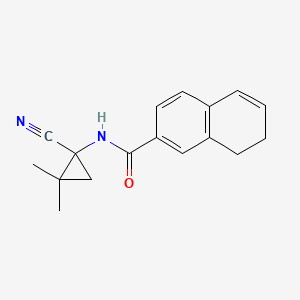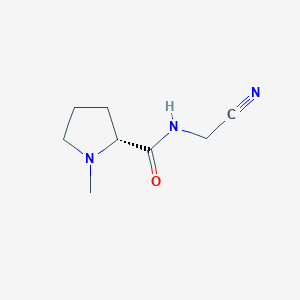
2-(3,4-dimethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide, also known as PD184352, is a small molecule inhibitor that has been extensively studied in scientific research. It belongs to the class of purine derivatives and has been shown to inhibit the activity of extracellular signal-regulated kinase (ERK) enzymes.
作用机制
2-(3,4-dimethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide inhibits the activity of ERK enzymes by binding to the ATP-binding site of the kinase domain. This results in the inhibition of downstream signaling pathways, such as the MAPK pathway. The MAPK pathway is a key signaling pathway that regulates a wide range of cellular processes, including proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation and survival of various cancer cell lines, including melanoma, breast cancer, and lung cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
2-(3,4-dimethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in scientific research and has a well-characterized mechanism of action. However, 2-(3,4-dimethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide also has some limitations. It has poor solubility in water, which can make it difficult to use in some experiments. It also has low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the study of 2-(3,4-dimethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide. One area of research is the development of more potent and selective inhibitors of ERK enzymes. Another area of research is the investigation of the role of ERK enzymes in various diseases, such as cancer and neurodegenerative diseases. Finally, the development of novel drug delivery systems for 2-(3,4-dimethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide may improve its bioavailability and effectiveness in vivo.
合成方法
2-(3,4-dimethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The synthesis of 2-(3,4-dimethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide starts with the reaction of 2,6-dichloropurine with 3,4-dimethoxyaniline in the presence of potassium carbonate to form 2,6-dichloro-9-(3,4-dimethoxyphenyl)purine. This intermediate is then reacted with 4-fluoroaniline in the presence of cesium carbonate to form 2,6-dichloro-9-(3,4-dimethoxyphenyl)-8-(4-fluoroanilino)purine. Finally, this intermediate is reacted with ethyl carbamate in the presence of triethylamine to form 2-(3,4-dimethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide.
科学研究应用
2-(3,4-dimethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide has been extensively studied in scientific research due to its ability to inhibit the activity of ERK enzymes. ERKs are a family of serine/threonine protein kinases that play a crucial role in cellular signaling pathways. They are activated by various extracellular signals, such as growth factors and cytokines, and regulate a wide range of cellular processes, including proliferation, differentiation, and survival.
2-(3,4-dimethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide has been shown to inhibit the activity of ERK enzymes by binding to the ATP-binding site of the kinase domain. This results in the inhibition of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and ultimately leads to the suppression of cellular proliferation and survival.
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O4/c1-29-13-8-3-10(9-14(13)30-2)18-23-15(17(22)27)16-19(25-18)26(20(28)24-16)12-6-4-11(21)5-7-12/h3-9H,1-2H3,(H2,22,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFCICRJWVWTTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B2976540.png)
![1-[4-Phenyl-4-[3-(trifluoromethyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2976542.png)
amino]-3-(1H-indol-3-yl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2976543.png)



![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2976548.png)





![2-[2-(3-Chloroanilino)vinyl]-4-(2,6-dichlorophenyl)-6-methyl-3,5-pyridinedicarbonitrile](/img/structure/B2976557.png)